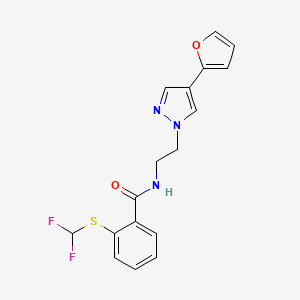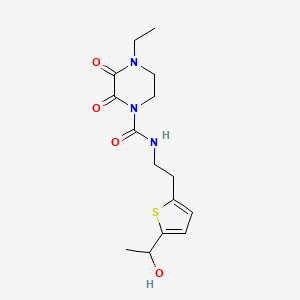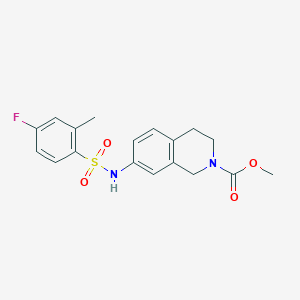
methyl 7-(4-fluoro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as tetrahydroisoquinolines, often involves complex chemical reactions and is central to creating inhibitors for specific enzymes like phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2006). These processes can include modifications to increase lipophilicity and potential blood-brain barrier penetration, as seen in the design and evaluation of various sulfonamides (Romero et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, particularly those within the tetrahydroisoquinoline family, is crucial for their interaction with biological enzymes. For instance, the crystal structure of human PNMT in complex with sulfonamides has provided insights into the interaction and enhanced inhibitory potency of these compounds (Grunewald et al., 2006). X-ray structural analysis has also been employed to ascertain the structure of related compounds, providing a foundation for understanding their chemical behavior and reactivity (Rudenko et al., 2012; Rudenko et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their structural components, such as the sulfonamide group, which plays a significant role in their biological activity and selectivity. The synthesis and evaluation of various derivatives have shown the impact of different substituents on the potency and selectivity of these molecules toward their biological targets (Grunewald et al., 2005; Grunewald et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and lipophilicity, are essential for the pharmacokinetic profile of these compounds. Modifications to the molecular structure, like adding nonpolar substituents, aim to enhance these properties, potentially improving the ability of these compounds to cross physiological barriers (Romero et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the compound's function and its interaction with biological systems. Studies on related compounds have explored these aspects through various chemical reactions, aiming to understand and optimize their biological activity and selectivity (Grunewald et al., 1997; Grunewald et al., 2005).
科学的研究の応用
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
One of the key scientific research applications of this compound is its role in the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Studies have shown that derivatives similar to the compound are potent and selective inhibitors of PNMT. These inhibitors are significant for their potential to cross the blood-brain barrier, suggesting their utility in treating disorders related to epinephrine and norepinephrine dysregulation. Notably, derivatives have been synthesized to increase lipophilicity, enhancing their ability to penetrate the blood-brain barrier, which is crucial for their effectiveness in neurological conditions (Grunewald et al., 2006; Romero et al., 2004).
Antioxidative and Prooxidative Effects
Research into the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives provides insights into the potential therapeutic applications of related compounds. The study of these effects, particularly in the context of free-radical-induced peroxidation, highlights the significance of structural and distributive status in determining the antioxidative or prooxidative nature of these compounds. Such findings are pertinent to the development of antioxidant drugs and the understanding of their mechanisms of action (Liu et al., 2002).
Antibacterial Properties
The antibacterial applications of quinolone derivatives, closely related to the compound , have been extensively studied. These derivatives exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. The structural modifications, particularly at the 7-position, significantly influence their antibacterial efficacy. This research is foundational for the development of new antibacterial agents to combat resistant bacterial strains (Goueffon et al., 1981; Miyamoto et al., 1990).
特性
IUPAC Name |
methyl 7-[(4-fluoro-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-9-15(19)4-6-17(12)26(23,24)20-16-5-3-13-7-8-21(18(22)25-2)11-14(13)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDASXQAXYHVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-fluoro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

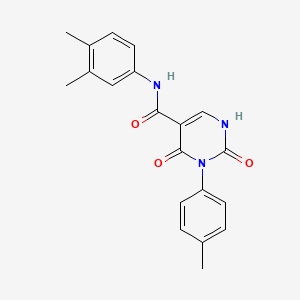
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)



![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
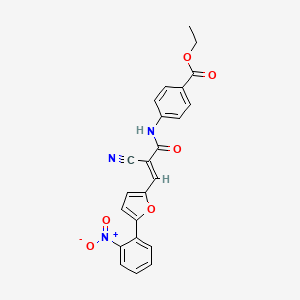
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
